

A Technical Guide to p-Terphenyl-d14: Sourcing and Application for Researchers

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For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for accurate quantification in complex matrices. This technical guide provides an in-depth overview of **p-Terphenyl-d14**, a widely used internal and surrogate standard, covering its suppliers, purchasing options, and a detailed experimental protocol for its application in gas chromatography-mass spectrometry (GC-MS).

p-Terphenyl-d14 (CAS No. 1718-51-0) is a deuterated form of p-Terphenyl, a stable aromatic hydrocarbon.[1][2] Its physical and chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometry analyses. This characteristic makes it an ideal internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) and other semivolatile organic compounds in various environmental and biological samples.[3][4]

Supplier and Purchasing Options for p-Terphenyld14

A variety of chemical suppliers offer **p-Terphenyl-d14** in different purities, quantities, and formulations. The following table summarizes the offerings from several prominent suppliers to aid in the procurement process for research and development.



Supplier	Product Name	Purity	Available Quantities	Formulation
Sigma-Aldrich	p-Terphenyl-d14	98 atom % D, 98% (CP)	100 mg, 500 mg	Solid
Cambridge Isotope Laboratories	p-Terphenyl (D14, 98%)	98%	1 g	Neat (Individual)
Santa Cruz Biotechnology	p-Terphenyl-d14	Not Specified	Inquire	Biochemical
AccuStandard	p-Terphenyl-d14	Certified Reference Material	5 x 1 mL	500 μg/mL in Dichloromethane
HPC Standards	D14-p-Terphenyl	Not Specified	1x5ml	100 μg/ml in Acetone
CRM LABSTANDARD	Terphenyl, p-D14	≥ 95%	25 mg, 50 mg, 100 mg	Neat
MedchemExpres s	p-Terphenyl-d14	Not Specified	Inquire	Stable Isotope
Simson Pharma Limited	P-Terphenyl-D14	High Quality	Inquire	Accompanied by Certificate of Analysis
ZeptoMetrix	p-Terphenyl-d14	>95% min	Inquire	Organic Standard

Application in Analytical Chemistry: An Internal Standard for GC-MS Analysis

The primary application of **p-Terphenyl-d14** is as an internal and surrogate standard in analytical chemistry, particularly for methods developed by the U.S. Environmental Protection Agency (EPA) for the analysis of organic pollutants.[1][5] When analyzing complex samples, variations in sample preparation, extraction efficiency, and instrument response can lead to



inaccurate quantification. By adding a known amount of an internal standard like **p-Terphenyl-d14** to the sample at the beginning of the workflow, these variations can be normalized, leading to more accurate and reproducible results.

Experimental Protocol: Quantification of PAHs in Environmental Samples using GC-MS with p-Terphenyl-d14 as an Internal Standard

This protocol provides a general methodology for the use of **p-Terphenyl-d14** as an internal standard for the quantification of PAHs in a solid matrix (e.g., soil, sediment).

- 1. Sample Preparation and Spiking:
- A known weight of the homogenized solid sample (e.g., 10 g) is placed in an extraction thimble.
- The sample is spiked with a known amount of **p-Terphenyl-d14** solution (e.g., 100 μL of a 10 μg/mL solution in a suitable solvent like dichloromethane). This is the internal standard.
- A surrogate standard may also be added at this stage to monitor extraction efficiency.
- 2. Extraction:
- The spiked sample is extracted using a suitable technique such as Soxhlet extraction or ultrasonic extraction with an appropriate solvent (e.g., a mixture of hexane and acetone).[4]
- The extraction is typically carried out for several hours to ensure complete transfer of the analytes and the internal standard from the sample matrix to the solvent.
- 3. Concentration and Clean-up:
- The extract is concentrated to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
- A clean-up step using solid-phase extraction (SPE) with silica gel or Florisil may be employed to remove interfering compounds from the extract.



4. GC-MS Analysis:

- An aliquot of the cleaned-up extract (e.g., 1 μL) is injected into the gas chromatograph-mass spectrometer (GC-MS).
- The GC separates the different compounds in the mixture based on their boiling points and interaction with the chromatographic column.
- The mass spectrometer detects and quantifies the separated compounds based on their mass-to-charge ratio. p-Terphenyl-d14 will have a distinct mass spectrum from its nondeuterated counterpart and other analytes.[6]
- 5. Data Analysis and Quantification:
- The peak areas of the target PAHs and the internal standard (p-Terphenyl-d14) are determined from the chromatogram.
- A response factor (RF) for each PAH relative to the internal standard is calculated using a
 calibration curve prepared with known concentrations of the PAHs and a constant
 concentration of p-Terphenyl-d14.
- The concentration of each PAH in the original sample is then calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / RF of Analyte) * (Volume of Extract / Weight of Sample)

Experimental Workflow for GC-MS Analysis with an Internal Standard

The following diagram illustrates the typical workflow for the analysis of environmental samples using GC-MS with **p-Terphenyl-d14** as an internal standard.





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Caption: Experimental workflow for quantitative analysis using an internal standard.

Biological Activity of p-Terphenyl Derivatives

While **p-Terphenyl-d14** itself is primarily used as an analytical standard, it is worth noting that the non-deuterated p-terphenyl scaffold is found in various natural products with interesting biological activities. For instance, some p-terphenyl derivatives have been reported to exhibit anticancer and anti-inflammatory properties.[7] Notably, certain p-terphenyl metabolites have been identified as potential inhibitors of phosphodiesterase PDE4D, a target for inflammatory and neurological diseases.[8] Furthermore, a novel synthetic p-terphenyl derivative has been shown to induce cell-cycle arrest and apoptosis in cancer cells by inhibiting topoisomerases.[9] These findings suggest that the p-terphenyl core structure is a valuable scaffold for drug discovery and development. However, it is important to reiterate that these biological activities are associated with the parent compound and its derivatives, not specifically with the deuterated **p-Terphenyl-d14**, whose primary role is in analytical quantification.

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